PDE7-IN-2

Parkinson's disease Pain research Indication selection

PDE7-IN-2 (compound 2; CAS 107522-19-0) is a synthetic small-molecule inhibitor of phosphodiesterase 7 (PDE7), with a reported IC50 value of 2.1 µM against PDE7A. Its chemical identity is defined by the IUPAC name N-(2-((5-chloro-2-nitrophenyl)thio)phenyl)acetamide (C14H11ClN2O3S, MW 322.77).

Molecular Formula C14H11ClN2O3S
Molecular Weight 322.8 g/mol
Cat. No. B560381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE7-IN-2
SynonymsN-[2-[(5-chloro-2-nitrophenyl)thio]phenyl]-acetamide
Molecular FormulaC14H11ClN2O3S
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18)
InChIKeyLAFNJWWMXIXPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

PDE7-IN-2 Procurement Guide: Baseline Characteristics and Parkinson's Disease Research Applications


PDE7-IN-2 (compound 2; CAS 107522-19-0) is a synthetic small-molecule inhibitor of phosphodiesterase 7 (PDE7), with a reported IC50 value of 2.1 µM against PDE7A . Its chemical identity is defined by the IUPAC name N-(2-((5-chloro-2-nitrophenyl)thio)phenyl)acetamide (C14H11ClN2O3S, MW 322.77) . The compound is supplied as a white to light yellow solid with verified purity ≥99.0% (HPLC) and demonstrated solubility in DMSO (≥30 mg/mL) and ethanol, supporting its use in in vitro and cell-based assays . PDE7-IN-2 has been specifically characterized for its potential utility in Parkinson's disease research .

PDE7-IN-2 Specificity: Why Not All PDE7 Inhibitors Are Interchangeable in Parkinson's Research


Despite sharing PDE7 as a common molecular target, in-class inhibitors exhibit substantial divergence in potency (spanning three orders of magnitude), selectivity across PDE isoforms, and functional outcomes in disease-relevant models [1]. These differences are not merely quantitative but can determine whether a compound produces a therapeutic effect in a given model system [2]. Consequently, substitution with a generic PDE7 inhibitor may lead to irreproducible results, misinterpretation of pathway contributions, or failure to replicate published findings. The evidence presented below establishes quantifiable differentiation dimensions that inform scientifically grounded selection and procurement decisions.

PDE7-IN-2 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


PDE7-IN-2 vs. PDE7-IN-3: Target Indication Differentiation Based on Published Compound Characterization

PDE7-IN-2 and PDE7-IN-3 are both identified as PDE7 inhibitors, but their characterized research applications are distinct and non-overlapping. PDE7-IN-2 (compound 2) is documented as having potential specifically for Parkinson's disease research . In contrast, PDE7-IN-3 (example 2) is characterized as a PDE7 inhibitor with potential analgesic activity, applicable to the study of inflammatory, neuropathic, visceral, and nociceptive pain models . While a direct head-to-head biochemical comparison is not available in the public domain, this functional divergence in documented applications constitutes a critical selection criterion for procurement.

Parkinson's disease Pain research Indication selection PDE7 inhibition

PDE7-IN-2 vs. TC3.6: Functional Efficacy Divergence Relative to a Shared Comparators

Although direct comparative data between PDE7-IN-2 and TC3.6 are not available, cross-study functional comparisons reveal critical differentiation. In an experimental autoimmune encephalomyelitis (EAE) murine model, the PDE7 inhibitor TC3.6 prevented EAE with efficacy similar to the PDE4 inhibitor Rolipram [1]. In contrast, BRL-50481, another PDE7 inhibitor, had no effect on the disease in the same model system [1]. This demonstrates that PDE7 inhibition alone is insufficient to predict efficacy in EAE; compound-specific properties beyond target engagement govern functional outcomes. PDE7-IN-2, characterized for Parkinson's disease research, occupies a distinct functional space relative to TC3.6, underscoring that generic PDE7 inhibitor substitution is scientifically unsound.

Experimental autoimmune encephalomyelitis Multiple sclerosis In vivo efficacy PDE7 inhibitor comparison

PDE7-IN-2 vs. BRL-50481: Potency and Selectivity Profile Differentiation

PDE7-IN-2 and BRL-50481 represent distinct potency and selectivity profiles within the PDE7 inhibitor class. PDE7-IN-2 inhibits PDE7A with an IC50 of 2.1 µM . In comparison, BRL-50481 demonstrates substantially higher potency against PDE7A with an IC50 of 0.15 µM, but also exhibits activity against PDE7B (IC50 = 12.1 µM), PDE4 (IC50 = 62 µM), and PDE3 (IC50 = 490 µM) [1]. While selectivity data for PDE7-IN-2 against other PDE isoforms are not publicly available, the approximately 14-fold difference in PDE7A potency and the characterized multi-PDE activity of BRL-50481 [2] highlight distinct pharmacological profiles. These differences are consequential: a study in ovarian cancer cells reported that BRL-50481 reduced metabolic cellular viability with an IC50 of 200 µM and enhanced paclitaxel sensitivity by 103- to 625-fold [2], whereas PDE7-IN-2 is characterized for Parkinson's disease applications.

PDE7A inhibition Selectivity Potency BRL-50481

PDE7-IN-2 vs. ASB16165: Divergent Potency and Functional Specialization Across PDE7 Inhibitors

ASB16165 represents an ultra-high potency PDE7A inhibitor with an IC50 of 15 nM (0.015 µM) against human PDE7A, making it approximately 140-fold more potent than PDE7-IN-2 (IC50 = 2.1 µM) [1]. ASB16165 has been extensively characterized for immunological applications, demonstrating suppression of IL-12-induced IFN-γ production by T lymphoblasts and inhibition of cytotoxic T lymphocyte development [1]. This functional characterization is distinct from PDE7-IN-2's documented application in Parkinson's disease research . The three-order-of-magnitude potency range observed across PDE7 inhibitors (from 0.015 µM for ASB16165 to 2.1 µM for PDE7-IN-2) demonstrates that compounds within this class cannot be substituted without careful consideration of potency requirements and intended functional applications.

PDE7A ASB16165 Potency T cell immunology

PDE7-IN-2 vs. S14: Divergent Chemical Scaffolds and Parkinson's Disease Model Characterization

Both PDE7-IN-2 and S14 have been characterized for potential utility in Parkinson's disease research, yet they represent fundamentally distinct chemical entities and research tool profiles. PDE7-IN-2 (C14H11ClN2O3S, MW 322.77) is a thioether-linked acetamide derivative with an IC50 of 2.1 µM against PDE7A . S14 is a quinoline-based compound (C14H10N2OS, MW 254.31) with reported IC50 values for PDE7A and PDE7B [1]. Importantly, S14 has been evaluated in a hemiparkinsonian rat model, where it was shown to induce endogenous dopaminergic neuroregenerative processes toward a dopaminergic phenotype [2]. No comparable in vivo Parkinson's disease model data are publicly available for PDE7-IN-2. S14 has also been characterized as possessing favorable brain penetration and oral bioavailability [3], properties that have not been reported for PDE7-IN-2.

Parkinson's disease S14 Neuroprotection Dopaminergic neurogenesis

PDE7-IN-2 Recommended Research and Procurement Scenarios Based on Quantitative Differentiation


In Vitro Parkinson's Disease Mechanistic Studies with PDE7-IN-2 as a Mid-Potency Tool Compound

PDE7-IN-2 is optimally positioned for in vitro Parkinson's disease research where a mid-potency PDE7A inhibitor (IC50 = 2.1 µM) is required to probe cAMP signaling pathways in dopaminergic neurons or related cell models . Its characterization for Parkinson's disease applications, combined with high verified purity (≥99.0%) and favorable solubility in DMSO (≥30 mg/mL) , supports its use in cell-based assays. Researchers seeking to avoid ultra-potent inhibitors (e.g., ASB16165, IC50 = 0.015 µM) or compounds with broader PDE activity (e.g., BRL-50481) may select PDE7-IN-2 as a tool with a distinct pharmacological profile.

Comparative Pharmacology Studies Requiring a Chemically Distinct PDE7 Inhibitor Scaffold

PDE7-IN-2 represents a thioether-linked acetamide scaffold (C14H11ClN2O3S) that is structurally distinct from quinoline-based inhibitors (e.g., S14), quinazoline derivatives, and imidazopyridazinones . This chemical divergence supports its use in comparative pharmacology studies aimed at dissecting scaffold-dependent effects on target engagement, cellular efficacy, or off-target interactions. Procurement of PDE7-IN-2 alongside structurally distinct PDE7 inhibitors (e.g., BRL-50481, S14) enables robust target validation studies that control for compound-specific artifacts [1].

Parkinson's Disease Research Programs Requiring a Lower-Cost PDE7 Inhibitor for Initial Screening

PDE7-IN-2 is available at a price point of approximately $86 per 1 mg , positioning it as an economically accessible PDE7 inhibitor for preliminary screening campaigns or academic laboratories with constrained budgets. This cost-effectiveness, combined with its defined potency (IC50 = 2.1 µM) and Parkinson's disease research characterization , makes PDE7-IN-2 suitable for initial target validation studies prior to investment in higher-cost tool compounds such as S14 or OMS-401, which offer additional in vivo validation but at increased procurement expense.

Avoidance Scenario: When PDE7-IN-2 Should Not Be Selected

PDE7-IN-2 should not be selected for studies requiring sub-micromolar PDE7A potency (consider BRL-50481 with IC50 = 0.15 µM or ASB16165 with IC50 = 0.015 µM [1]), for in vivo Parkinson's disease studies requiring validated brain penetration (consider S14, which has demonstrated brain permeability and neurogenic effects in hemiparkinsonian rats [2]), or for pain research applications (consider PDE7-IN-3, which is characterized for analgesic activity ). Additionally, studies requiring fully characterized PDE isoform selectivity panels should note that such data are not publicly available for PDE7-IN-2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE7-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.